Cas no 1206677-37-3 (3-(propan-2-yloxy)cyclohexan-1-amine, Mixture of diastereomers)

3-(プロパン-2-イルオキシ)シクロヘキサン-1-アミンは、ジアステレオマーの混合物として提供される有機化合物です。この化合物は、シクロヘキサン骨格にアミン基とイソプロポキシ基が結合した構造を持ち、立体異性体の混合物として高い反応性と多様性を示します。医薬品中間体や有機合成におけるユニットとして有用であり、特に立体選択的反応の研究や生理活性物質の開発に応用可能です。ジアステレオマーの混合物であるため、幅広い反応条件に対応できる点が特徴です。高い純度と安定性を備えており、実験室規模から工業的製造まで幅広い用途に適しています。

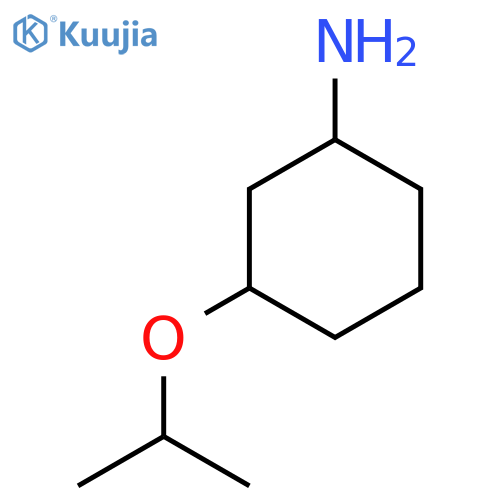

1206677-37-3 structure

商品名:3-(propan-2-yloxy)cyclohexan-1-amine, Mixture of diastereomers

CAS番号:1206677-37-3

MF:C9H19NO

メガワット:157.253262758255

MDL:MFCD21932074

CID:5617700

PubChem ID:44228147

3-(propan-2-yloxy)cyclohexan-1-amine, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

-

- 3-(propan-2-yloxy)cyclohexan-1-amine

- AKOS018020804

- SCHEMBL7850603

- 1206677-37-3

- EN300-2963898

- Cyclohexanamine, 3-(1-methylethoxy)-

- 3-(propan-2-yloxy)cyclohexan-1-amine, Mixture of diastereomers

-

- MDL: MFCD21932074

- インチ: 1S/C9H19NO/c1-7(2)11-9-5-3-4-8(10)6-9/h7-9H,3-6,10H2,1-2H3

- InChIKey: WKEDXGRBZXNJEX-UHFFFAOYSA-N

- ほほえんだ: O(C(C)C)C1CCCC(C1)N

計算された属性

- せいみつぶんしりょう: 157.146664230g/mol

- どういたいしつりょう: 157.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 35.2Ų

じっけんとくせい

- 密度みつど: 0.92±0.1 g/cm3(Predicted)

- ふってん: 210.8±33.0 °C(Predicted)

- 酸性度係数(pKa): 10.23±0.70(Predicted)

3-(propan-2-yloxy)cyclohexan-1-amine, Mixture of diastereomers 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2963898-2.5g |

3-(propan-2-yloxy)cyclohexan-1-amine |

1206677-37-3 | 95.0% | 2.5g |

$2155.0 | 2025-03-19 | |

| Enamine | EN300-2963898-0.5g |

3-(propan-2-yloxy)cyclohexan-1-amine |

1206677-37-3 | 95.0% | 0.5g |

$858.0 | 2025-03-19 | |

| Enamine | EN300-2963898-1g |

3-(propan-2-yloxy)cyclohexan-1-amine, Mixture of diastereomers |

1206677-37-3 | 1g |

$1100.0 | 2023-09-06 | ||

| Enamine | EN300-2963898-5g |

3-(propan-2-yloxy)cyclohexan-1-amine, Mixture of diastereomers |

1206677-37-3 | 5g |

$3189.0 | 2023-09-06 | ||

| Enamine | EN300-2963898-10g |

3-(propan-2-yloxy)cyclohexan-1-amine, Mixture of diastereomers |

1206677-37-3 | 10g |

$4729.0 | 2023-09-06 | ||

| Enamine | EN300-2963898-0.1g |

3-(propan-2-yloxy)cyclohexan-1-amine |

1206677-37-3 | 95.0% | 0.1g |

$383.0 | 2025-03-19 | |

| Enamine | EN300-2963898-10.0g |

3-(propan-2-yloxy)cyclohexan-1-amine |

1206677-37-3 | 95.0% | 10.0g |

$4729.0 | 2025-03-19 | |

| Enamine | EN300-2963898-1.0g |

3-(propan-2-yloxy)cyclohexan-1-amine |

1206677-37-3 | 95.0% | 1.0g |

$1100.0 | 2025-03-19 | |

| Enamine | EN300-2963898-5.0g |

3-(propan-2-yloxy)cyclohexan-1-amine |

1206677-37-3 | 95.0% | 5.0g |

$3189.0 | 2025-03-19 | |

| Enamine | EN300-2963898-0.05g |

3-(propan-2-yloxy)cyclohexan-1-amine |

1206677-37-3 | 95.0% | 0.05g |

$256.0 | 2025-03-19 |

3-(propan-2-yloxy)cyclohexan-1-amine, Mixture of diastereomers 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

1206677-37-3 (3-(propan-2-yloxy)cyclohexan-1-amine, Mixture of diastereomers) 関連製品

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量